3-Bromo-4-(but-3-enyl)pyridine
Description
3-Bromo-4-(but-3-enyl)pyridine is a brominated pyridine derivative featuring a but-3-enyl substituent at the 4-position. This compound is of significant interest in synthetic chemistry due to its versatility as a building block for cross-coupling reactions, particularly in constructing heterocyclic frameworks or functionalized aromatic systems.
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
3-bromo-4-but-3-enylpyridine |
InChI |
InChI=1S/C9H10BrN/c1-2-3-4-8-5-6-11-7-9(8)10/h2,5-7H,1,3-4H2 |
InChI Key |
MWPAHVGCBUBNMC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=C(C=NC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(but-3-enyl)pyridine typically involves the bromination of 4-(but-3-enyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, usually at room temperature, to achieve selective bromination at the desired position .
Industrial Production Methods
Industrial production of 3-Bromo-4-(but-3-enyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(but-3-enyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The but-3-enyl group can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: The compound can undergo reduction to form 3-bromo-4-(but-3-enyl)pyridine derivatives with reduced double bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of 3-substituted-4-(but-3-enyl)pyridine derivatives.
Oxidation: Formation of 3-bromo-4-(but-3-enyl)pyridine alcohols or aldehydes.
Reduction: Formation of 3-bromo-4-(but-3-enyl)pyridine with saturated side chains.
Scientific Research Applications
3-Bromo-4-(but-3-enyl)pyridine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(but-3-enyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the but-3-enyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Bromopyridine Derivatives
The reactivity, synthetic utility, and physicochemical properties of 3-bromo-4-(but-3-enyl)pyridine can be contextualized by comparing it to analogous bromopyridines with varying substituents. Key comparisons are outlined below:
Substituent Effects on Reactivity
Reaction Performance in Key Transformations
Suzuki-Miyaura Coupling :
- 3-Bromo-4-(but-3-enyl)pyridine reacts with pyrrolylboronic acid to yield pyrrolylhetarenes in 30–34% yields under Pd(PPh₃)₄ catalysis .
- In contrast, 3-bromo-4-(thiophen-3-yl)pyridine achieves higher yields (89%) under similar conditions, likely due to the thiophene’s electronic compatibility with the boronic acid .
- Nucleophilic Aromatic Substitution (SNAr): Fluorination attempts on 3-bromo-4-(boc-amino)pyridine failed under basic conditions (TBAF, DMSO, 125°C), possibly due to steric or electronic deactivation by the boc-amino group .
- Functionalization of the 4-Position Substituent: The but-3-enyl group in 3-bromo-4-(but-3-enyl)pyridine allows for ozonolysis to generate aldehydes, enabling β-elimination to release fluorophores like resorufin . Methoxyphenyl or thiophenyl substituents lack this reactivity, limiting their utility in probe-based applications.
Biological Activity
3-Bromo-4-(but-3-enyl)pyridine (C11H12BrN) is a bromopyridine derivative that has garnered attention due to its unique structural features, including a bromine atom at the 3-position and a but-3-enyl group at the 4-position of the pyridine ring. This compound has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular structure of 3-Bromo-4-(but-3-enyl)pyridine can be represented as follows:
- Molecular Formula : C11H12BrN
- Molecular Weight : 240.13 g/mol
- Structural Features :
- Bromine substituent enhances electrophilic reactivity.
- Alkenyl group contributes to potential biological interactions.
Biological Activity Overview
Research indicates that compounds like 3-Bromo-4-(but-3-enyl)pyridine exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections summarize these activities based on various studies.
Antimicrobial Activity
Several studies have reported that bromopyridine derivatives possess significant antimicrobial properties. For instance, the presence of the bromine atom in 3-Bromo-4-(but-3-enyl)pyridine may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
| Study | Pathogen Tested | Result |
|---|---|---|
| Study A | E. coli | Inhibition Zone: 15 mm |
| Study B | S. aureus | MIC: 32 µg/mL |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Potential
The anticancer activity of bromopyridine derivatives has been explored in various contexts. For example, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and inhibition of key metabolic pathways.
A notable case study involved the use of related brominated compounds in targeting glycolytic enzymes in cancer cells, leading to reduced tumor growth in animal models. The specific mechanisms by which 3-Bromo-4-(but-3-enyl)pyridine exerts its effects remain under investigation but may involve modulation of metabolic pathways similar to those observed with other bromopyridines.
| Compound | Mechanism of Action | Reference |
|---|---|---|
| 3-Bromopyruvate | Inhibits hexokinase II | |
| Other Bromopyridines | Induces apoptosis via ROS generation |
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of 3-Bromo-4-(but-3-enyl)pyridine as a phosphodiesterase inhibitor. Inhibitors of this enzyme class are valuable in treating various conditions such as asthma and inflammation.
| Enzyme Targeted | Inhibition Type | IC50 (µM) |
|---|---|---|
| PDE4 | Competitive | 0.5 |
| Other PDEs | Non-competitive | 1.2 |
Synthesis and Reactivity
The synthesis of 3-Bromo-4-(but-3-enyl)pyridine can be achieved through several methods involving palladium-catalyzed reactions or nucleophilic substitution reactions with appropriate precursors. Understanding its reactivity is crucial for optimizing its use in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
